![molecular formula C17H20N2O5S2 B10772923 N,N-dihydroxy-2-methoxy-5-[3-(4-methylphenyl)sulfonyl-1,3-thiazolidin-2-yl]aniline](/img/structure/B10772923.png)
N,N-dihydroxy-2-methoxy-5-[3-(4-methylphenyl)sulfonyl-1,3-thiazolidin-2-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of BMS-986123 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically includes:
Formation of the thiazolidine ring: This involves the reaction of a suitable amine with a thioester under acidic conditions.
Introduction of the sulfonyl group: This step involves the reaction of the thiazolidine intermediate with a sulfonyl chloride in the presence of a base.
Final coupling: The final step involves coupling the sulfonylated thiazolidine with a phenolic compound under basic conditions to form BMS-986123.
Industrial production methods for BMS-986123 would likely involve optimization of these steps to maximize yield and purity, as well as the use of large-scale reactors and purification systems.
Chemical Reactions Analysis
BMS-986123 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: BMS-986123 can undergo substitution reactions, particularly at the sulfonyl and thiazolidine moieties.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BMS-986123 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study allosteric modulation of the μ opioid receptor.
Biology: The compound is used to investigate the biological effects of μ opioid receptor modulation, including its impact on cellular signaling pathways.
Mechanism of Action
BMS-986123 exerts its effects by binding to an allosteric site on the μ opioid receptor. This binding does not activate the receptor directly but modulates the receptor’s response to endogenous ligands. The molecular targets involved include the μ opioid receptor itself, and the pathways affected include those related to pain signaling and opioid receptor regulation .
Comparison with Similar Compounds
BMS-986123 is similar to other silent allosteric modulators of the μ opioid receptor, such as BMS-986124. it is unique in its specific binding affinity and modulatory effects. Similar compounds include:
BMS-986122: A positive allosteric modulator of the μ opioid receptor.
BMS-986124: Another silent allosteric modulator with similar properties to BMS-986123.
BMS-986123 stands out due to its specific chemical structure and its ability to modulate receptor activity without directly activating the receptor.
Properties
Molecular Formula |
C17H20N2O5S2 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N,N-dihydroxy-2-methoxy-5-[3-(4-methylphenyl)sulfonyl-1,3-thiazolidin-2-yl]aniline |
InChI |
InChI=1S/C17H20N2O5S2/c1-12-3-6-14(7-4-12)26(22,23)18-9-10-25-17(18)13-5-8-16(24-2)15(11-13)19(20)21/h3-8,11,17,20-21H,9-10H2,1-2H3 |
InChI Key |
LZMCVRHNNGRAOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC(=C(C=C3)OC)N(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-chlorophenyl) N-methyl-N-[4-[5-[methyl(propyl)amino]pent-1-ynyl]cyclohexyl]carbamate](/img/structure/B10772848.png)
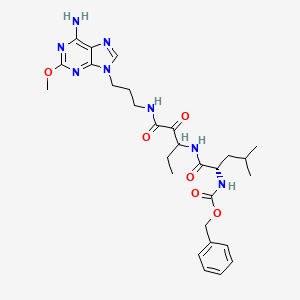
![[2-[6-(3-chlorophenyl)-4-methylpyridin-3-yl]pyrrolidin-1-yl]-(1,3-thiazol-2-yl)methanone](/img/structure/B10772875.png)
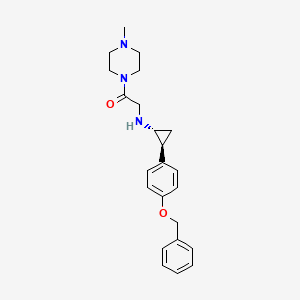
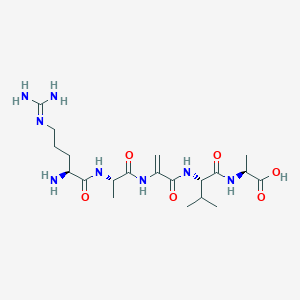
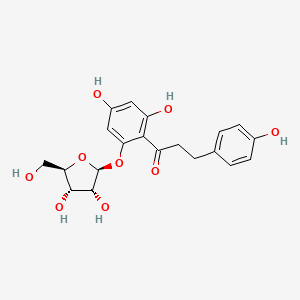
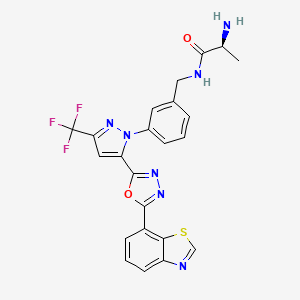
![(2S)-2-[(2S)-5-carbamimidamido-2-{[(2S)-1-[(2S)-5-carbamimidamido-2-[(2S)-3-(4-fluorophenyl)-2-[(2S)-3-(1H-indol-3-yl)-2-[2-(thiophen-2-yl)acetamido]propanamido]propanamido]pentanoyl]pyrrolidin-2-yl]formamido}pentanamido]butanediamide](/img/structure/B10772906.png)
![2-[4-(furan-2-ylmethyl)-5-[[4-methyl-3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]pyridine](/img/structure/B10772913.png)
![5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethylsulfanyl)acetyl]amino]pentanoic acid](/img/structure/B10772918.png)
![2-[4-(1H-pyrazol-3-yl)phenyl]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B10772929.png)



